1-(1H-Pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(1H-Pyrazole-3-carbonyl)pyrrolidine-3-carboxylicacid is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazole-3-carbonyl)pyrrolidine-3-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation employing bromine or other oxidizing agents . These methods offer high yields and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrazole-3-carbonyl)pyrrolidine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: N-arylation reactions can be performed using aryl halides in the presence of copper powder.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, oxygen in DMSO.
Reducing Agents: Hydrazine.
Catalysts: Copper powder for N-arylation reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(1H-Pyrazole-3-carbonyl)pyrrolidine-3-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazole-3-carbonyl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1H-Pyrazole-1-carboxylic acid derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity.
Pyrrolidine-3-carboxylic acid derivatives: These compounds contain the pyrrolidine ring and have comparable biological activities.
Uniqueness: 1-(1H-Pyrazole-3-carbonyl)pyrrolidine-3-carboxylicacid is unique due to the combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-(1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c13-8(7-1-3-10-11-7)12-4-2-6(5-12)9(14)15/h1,3,6H,2,4-5H2,(H,10,11)(H,14,15) |
InChI Key |
QZDPLONOSZQXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=NN2 |
Origin of Product |
United States |
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